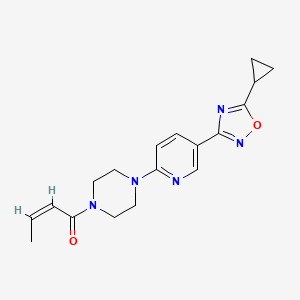

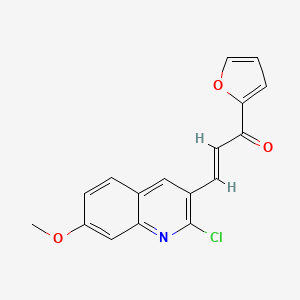

![molecular formula C20H23NO7 B2837509 [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-16-4](/img/structure/B2837509.png)

[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

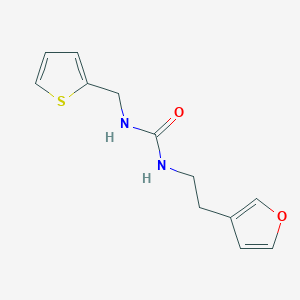

[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC), but is much more potent and selective in its action.

Scientific Research Applications

Production and Degradation Pathways

- Biological Degradation : Research has shown that certain strains of Pseudomonas putida can metabolize 3,4,5-trimethoxybenzoic acid, leading to the production of methanol and other byproducts through oxidative demethylation processes. This highlights the potential of microbial pathways in transforming complex organic compounds, which could be relevant for environmental cleanup or bioremediation efforts (Donnelly & Dagley, 1980); (Donnelly & Dagley, 1981).

Chemical Synthesis and Structural Analysis

- Synthesis of Labeled Compounds : The synthesis of specifically deuterium-labeled reserpines and trimethoxybenzoic acids from 3,4,5-trimethoxybenzoic acid derivatives demonstrates the chemical versatility of these compounds. Such labeled molecules are invaluable tools for research in pharmacokinetics, drug metabolism, and molecular structure elucidation (Roth et al., 1982).

Potential Medicinal Applications

- Antitumor Agents : A study on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles showcased their potential as a new class of antimitotic agents and tubulin inhibitors, indicating the possibility of utilizing trimethoxybenzoate derivatives in cancer therapy. These compounds target tubulin at the colchicine binding site, leading to apoptotic cell death, highlighting their therapeutic potential (Romagnoli et al., 2008).

properties

IUPAC Name |

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-12-6-7-15(24-2)14(8-12)21-18(22)11-28-20(23)13-9-16(25-3)19(27-5)17(10-13)26-4/h6-10H,11H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPPXSMLSZHAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

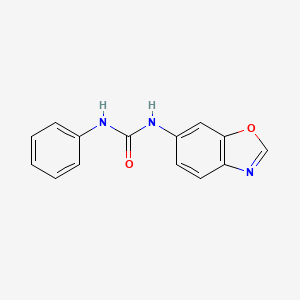

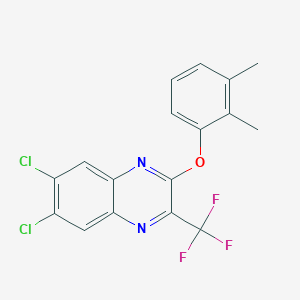

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2837429.png)

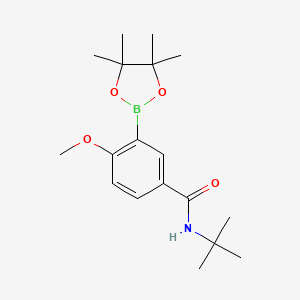

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2837431.png)

![1-[4-(3-Ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2837437.png)

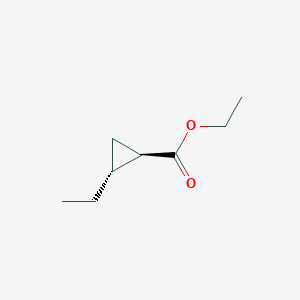

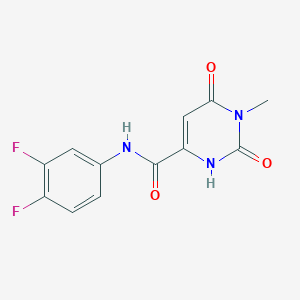

![2-[(2-furylmethyl)amino]-N-isopropylacetamide](/img/structure/B2837438.png)

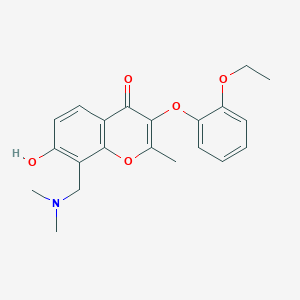

![(1R,2R,4'S,5R,6R,10S,11S,14S)-11-(Furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,10-dimethyl-4'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione](/img/structure/B2837445.png)